3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGYOONMGVOMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, particularly in cancer cells.
Mode of Action
this compound interacts with its targets by inhibiting the kinase activity of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and survival.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to the death of cancer cells.
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in.
Biochemical Analysis
Biochemical Properties
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation. This inhibition is significant as c-Met kinase is often overexpressed in various cancers, making this compound a potential anticancer agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as A549, MCF-7, and HeLa cell lines. This compound influences cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of c-Met kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell proliferation and survival pathways. Additionally, this compound has been shown to modulate gene expression, further contributing to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It is subject to degradation under extreme pH conditions and high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolites are then excreted via the renal and biliary systems. This compound can also influence metabolic flux, altering the levels of various metabolites involved in cell proliferation and apoptosis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues. This distribution is crucial for its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to reach the ATP-binding site of c-Met kinase to exert its inhibitory effects.
Biological Activity
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antibacterial and anticancer effects, along with structure-activity relationships (SAR) derived from various studies.
Synthesis and Characterization
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves multi-step organic reactions. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Elemental Analysis
These techniques confirm the structural integrity and purity of synthesized compounds.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:
- Compound 2e showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
- The structure-activity relationship indicated that longer alkyl chains at the R2 position enhance antibacterial activity by increasing lipophilicity and cell permeability .
Table 1: Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| 1a | 64 | 32 |
| 1f | 128 | 64 |
Anticancer Activity
Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their anticancer potential. Notably:
- Compound 22i exhibited IC50 values of 0.83 µM against A549 (lung cancer), 0.15 µM against MCF-7 (breast cancer), and 2.85 µM against HeLa (cervical cancer) cell lines .
- Another compound, 17l , demonstrated excellent antiproliferative activity with IC50 values of 0.98 µM for A549 cells and notable kinase inhibitory activity against c-Met at an IC50 of 26 nM .
Table 2: Anticancer Activity of Selected Triazolo[4,3-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 |
| MCF-7 | 0.15 | |
| HeLa | 2.85 | |
| 17l | A549 | 0.98 |
| MCF-7 | 1.05 | |
| HeLa | 1.28 |
The biological activities of these compounds are often attributed to their ability to interact with specific molecular targets:
- Antibacterial Mechanism : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : Compounds like 22i induce apoptosis in cancer cells through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Case Studies
A recent study synthesized a series of triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities across various assays:
- In vitro Antibacterial Testing : Compounds were tested using the microbroth dilution method against multiple bacterial strains.
- In vitro Anticancer Testing : The antiproliferative effects were assessed using MTT assays on different cancer cell lines.
The findings indicated a strong correlation between structural modifications and enhanced biological activity.
Scientific Research Applications
Medicinal Chemistry
1. Antagonistic Properties
The compound has been identified as a potential antagonist for P2X receptors, particularly P2X3 and P2X2/3. These receptors are involved in pain transmission and inflammatory responses. Research indicates that compounds like 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine could be developed into therapeutic agents for chronic pain management and other related disorders .
Case Study: Pain Management
A study demonstrated that derivatives of this compound exhibited significant antagonistic activity against P2X3 receptors. These findings suggest a pathway for developing new analgesics that provide relief without the side effects associated with traditional opioids .
Pharmacological Applications
2. Neuroprotective Effects
Recent investigations have shown that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. The mechanism appears to involve modulation of glutamate receptors and reduction of reactive oxygen species (ROS) production.
Case Study: Neuroprotection in Models of Neurodegeneration
In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in decreased cell death under conditions mimicking neurodegenerative diseases. This suggests its potential utility in treating conditions such as Alzheimer's disease or Parkinson's disease .
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Formation
The compound is typically synthesized via cyclization reactions of substituted pyrazine precursors. For example:
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Hydrazine-mediated cyclization : Hydrazine hydrate reacts with 2,3-dichloropyrazine under reflux to form a hydrazinylpyrazine intermediate .
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Triazole ring formation : Cyclization with triethoxy methane or triethyl orthoacetate produces the triazolo[4,3-a]pyrazine core .
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Alkylation : The 2-methylpropyl group is introduced via nucleophilic substitution or alkylation at the N3 position of the triazole ring .
Substitution Reactions
The triazolo[4,3-a]pyrazine scaffold undergoes both ipso- and tele-substitution, depending on reaction conditions and substituent positioning:
Key findings:
-
Solvent polarity significantly impacts tele-substitution efficiency. Low dielectric solvents (e.g., cyclohexane, ε = 2.02) favor tele-products .
-
Electron-rich nucleophiles (e.g., amines, alcohols) exhibit higher reactivity at the pyrazine ring’s electrophilic positions .
Oxidation and Reduction
The isobutyl side chain and triazole ring participate in redox reactions:
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Oxidation : Treatment with KMnO₄ in acidic medium converts the 2-methylpropyl group to a carboxylic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, yielding a dihydrotriazole intermediate .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
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Suzuki coupling : Arylboronic acids react at the pyrazine C6 position under Pd(PPh₃)₄ catalysis .
-
Stille coupling : Tributylstannyl reagents (e.g., 3-methyl-5-(tributylstannyl)isoxazole) couple at C5 with XPhos/Pd(OAc)₂ .
Solvent and Temperature Effects
Critical parameters for optimizing reactions:
| Solvent | Dielectric Constant (ε) | Total Yield | 5-Isomer : 8-Isomer Ratio |
|---|---|---|---|
| Cyclohexane | 2.02 | 58% | 35:24 |
| Acetonitrile | 37.5 | 45% | 43:3 |
| DMF | 36.7 | 27% | 25:2 |
Data adapted from tele-substitution studies on halogenated triazolopyrazines .
Mechanistic Insights
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Cyclization : Intramolecular H-bonding stabilizes transition states during triazole ring formation .
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Steric effects : The 2-methylpropyl group hinders nucleophilic attack at the adjacent pyrazine position, directing reactivity to distal sites .
Stability and Degradation
Under acidic conditions (HCl, 80°C), the triazole ring undergoes partial hydrolysis to form pyrazine-2-carboxamide derivatives .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical profiles of triazolo[4,3-a]pyrazine derivatives are highly dependent on substituents. Key analogs include:
Key Observations :
- Molecular Weight : Most analogs fall within 180–243 g/mol, aligning with Lipinski’s rule for drug-likeness.
Pharmacological Activities
- Antihypertensive Activity: 1,2,4-Triazolo[4,3-a]pyrazine derivatives with aminodeoxystatine or difluorostatone moieties (e.g., compounds 13a, 19c) show potent human renin inhibition (IC50: 1.4–3.9 nM) and blood pressure reduction in preclinical models .
- Antidiabetic Relevance : Sitagliptin, a DPP-4 inhibitor, shares the triazolo[4,3-a]pyrazine core but has a trifluoromethyl substituent, highlighting the scaffold’s versatility in targeting enzymes .
Structure-Activity Relationships (SAR)
- Substituent Size : Bulky groups (e.g., cyclopentyl) may hinder binding to flat enzymatic pockets, whereas smaller alkyl chains (e.g., propan-2-yl) optimize steric compatibility .
Preparation Methods
Step 1: Formation of 2-substituted pyrazine intermediate
- Reagents: Ethanol, hydrazine hydrate, and 2-chloropyrazine (or related substituted pyrazine).
- Procedure: Hydrazine hydrate is added to ethanol and heated to approximately 58 °C. 2-chloropyrazine is added dropwise with temperature control at 60-61 °C. The reaction proceeds for about 15 hours.
- Workup: The reaction mixture is cooled to 0 °C, pH adjusted to 6 with sodium hydroxide, and stirred at 20 °C. The product is extracted with organic solvents such as methylene dichloride and purified by filtration and recrystallization.
- Outcome: Intermediate (denoted as compound 2 in related literature) is obtained with high purity (~93% by HPLC).
Step 2: Cyclization to form triazolo[4,3-a]pyrazine core
- Reagents: Chlorobenzene, trifluoroacetic anhydride (or other acylating agents), methylsulfonic acid.
- Procedure: The intermediate from Step 1 is added to a cooled mixture of chlorobenzene and trifluoroacetic anhydride at 0 °C with stirring. The temperature is gradually increased to 50 °C, methylsulfonic acid is added, and the mixture is refluxed to remove trifluoroacetic acid by distillation.
- Reaction Conditions: Extended heating at 100-110 °C for 42-60 hours facilitates cyclization.
- Workup: The mixture is cooled, neutralized to pH 12, extracted, washed with ammoniacal liquor and sodium chloride solution, dried, and purified via silica gel column chromatography.
- Outcome: The cyclized triazolo[4,3-a]pyrazine intermediate (compound 4) is obtained with purity >99% by HPLC.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 2-chloropyrazine | 58-61 | 15 | ~90 | 93.3 | pH adjusted to 6, extraction & recrystallization |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid | 0 → 110 | 42-60 | ~85 | 99.1 | Reflux, distillation of TFA, silica gel purification |
| 3 | Pd/C catalyst, H2 (4 bar), ethanolic HCl | 23-25 | 4.5 | ~90 | 99.3 | Hydrogenation, acid treatment, crystallization |
Research Findings and Analysis
- The synthetic route is characterized by readily available starting materials and straightforward reaction steps.
- The method minimizes byproduct formation, which is beneficial for industrial scalability.
- The use of hydrazine hydrate and 2-chloropyrazine allows efficient ring formation with good control over substitution.
- Cyclization under acidic conditions with trifluoroacetic anhydride and methylsulfonic acid is crucial for forming the fused triazolo-pyrazine core.
- Catalytic hydrogenation under mild conditions effectively reduces intermediates and introduces the desired alkyl substituent.
- Purification steps including pH adjustments, solvent extraction, and chromatographic filtration ensure high purity of intermediates and final product.
- The method has been validated in patent literature with yields ranging from 83% to over 90% and HPLC purities exceeding 99%.
Notes on Alternative Approaches and Related Compounds
- Similar synthetic strategies have been reported for other triazolo[4,3-a]pyrazine derivatives, involving hydrazine-mediated cyclization and subsequent functional group modifications.
- Variations in base (e.g., sodium carbonate vs. potassium carbonate) and solvents can affect yield and purity, as demonstrated in related patents.
- The methodology is adaptable for introduction of different alkyl groups at the 3-position by varying the alkyl halide or alkylation reagent in the final step.
Q & A
Q. Basic
- NMR : H NMR (DMSO-d6) is used to confirm substituent positions (e.g., aromatic protons at δ 7.34–7.37 ppm for benzyl groups) . C NMR can identify carbonyl carbons (δ ~165–170 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 138.17 for C6H10N4) validate molecular weight .
- HPLC : Assess purity of intermediates (e.g., impurity profiling for sitagliptin analogs using reverse-phase HPLC) .
Advanced tip : Use F NMR for fluorinated derivatives (e.g., trifluoromethyl groups at δ -60 to -70 ppm) .
How can reaction conditions be optimized to improve yields in triazolopyrazine cyclization?
Q. Advanced
- Solvent selection : DMFA increases reaction efficiency compared to DCM, as seen in CDI-mediated coupling (yield improvement from 50% to >70%) .
- Acid catalysis : Using 1.25M HCl in ethanol accelerates deprotection of tert-butyl groups, reducing reaction time from 12h to 3h .
- Temperature control : Refluxing at 100°C ensures complete activation of carboxylic acids with CDI .
Data contradiction : Silica gel chromatography (10% MeOH/DCM) is preferred over recrystallization for purifying polar derivatives .
How do structural modifications at the 3-position influence biological activity?
Q. Advanced
- Anticonvulsant SAR : Substituting the 3-position with 2-fluorobenzyl or 2,6-difluorobenzyl groups reduces ED50 values to 3 mg/kg in MES assays, highlighting the role of electron-withdrawing groups in enhancing activity .
- P2X7 receptor antagonism : Bulky aryl groups (e.g., pyrazinyl) improve IC50 values (e.g., 9 nM for human P2X7) by enhancing hydrophobic interactions .
Methodological note : In vitro ADME assays (e.g., microsomal stability) guide substituent selection for CNS permeability .
What strategies address low solubility of triazolopyrazine derivatives in biological assays?
Q. Advanced
- Salt formation : Hydrochloride salts (e.g., 3-(trifluoromethyl)-triazolopyrazine·HCl) improve aqueous solubility for in vivo dosing .
- PEGylation : Adding polyethylene glycol (PEG) chains to the 8-amino group enhances solubility without compromising activity (e.g., 73% solubility improvement in PBS) .
Validation : Pharmacokinetic studies in rats confirm bioavailability (e.g., 80% receptor occupancy at 10 mg/kg) .
How to resolve contradictions in biological activity data across derivatives?
Q. Advanced
- Mechanistic studies : Use radioligand binding assays (e.g., H-labelled P2X7 antagonists) to confirm target engagement vs. off-target effects .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Example : Fluorine substitution at the 2-position increases metabolic stability but reduces anticonvulsant potency, requiring balance in SAR .
What analytical methods ensure purity of triazolopyrazine intermediates?
Q. Basic
- TLC : Monitor reaction progress using silica gel plates (e.g., 10% MeOH/DCM eluent) .
- Elemental analysis : Validate stoichiometry (e.g., C6H10N4 requires C 52.16%, H 7.30%, N 40.54%) .
Advanced : High-resolution mass spectrometry (HRMS) resolves isobaric impurities (e.g., distinguishing C7H11Cl2F3N4 from C9H15N5O) .
How does the triazolopyrazine scaffold compare to purines in drug design?
Q. Advanced
- Bioisosterism : The triazolopyrazine core mimics purine’s planar structure but reduces emetic side effects (e.g., anticonvulsants with ED50 3 mg/kg vs. purine-based analogs at 10 mg/kg) .
- Electron density : Nitrogen-rich rings enhance hydrogen bonding with targets like HIV reverse transcriptase, as shown in pyrrolo[2,3-b]pyridine analogs .
Validation : X-ray crystallography of triazolopyrazine-bound P2X7 receptors confirms π-π stacking with Tyr295 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
